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molecular formula C13H11NO3 B3026613 2-(3-Oxocyclopentyl)isoindoline-1,3-dione CAS No. 1029691-06-2

2-(3-Oxocyclopentyl)isoindoline-1,3-dione

Cat. No. B3026613
M. Wt: 229.23
InChI Key: RTIZJQCGWLDNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968587B2

Procedure details

Mix cyclopentenone (100 g, 1.2 mol) and phthalimide (170 g, 1.2 mmol) in MeOH (900 mL) and stir for 18 h at ambient temperature. Stir vigorously with a mechanical stirrer and add 2 M aqueous Na2CO3 (80 mL). After approximately 2 h, a thick white precipitate will form. Stir at room temperature for 48 h. Collect the white solid by vacuum filtration and rinse with methanol. Suspend the solid in water (300 mL) and stir for 3 h. Collect the solid and dry in a vacuum oven at 40° C. overnight to give 195 g (71%) of the title compound as a white solid. 1H NMR (DMSO-d6) δ 7.85-7.77 (m, 4H), 4.90 (m, 1H), 2.67 (ddd, 1H, J=18.5, 6.2, 1.3 Hz), 2.54 (dd, 1H, J=18.5, 9.2 Hz), 2.45 (m, 1H), 2.32-2.21 (m, 3H); MS (m/z): 230 (M+1, weak).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[C:7]1(=[O:17])[NH:11][C:10](=[O:12])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12.C([O-])([O-])=O.[Na+].[Na+]>CO>[O:6]=[C:1]1[CH2:5][CH2:4][CH:3]([N:11]2[C:7](=[O:17])[C:8]3[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:10]2=[O:12])[CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(C=CCC1)=O
Name
Quantity
170 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
900 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 18 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir vigorously with a mechanical stirrer
WAIT
Type
WAIT
Details
After approximately 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a thick white precipitate will form
STIRRING
Type
STIRRING
Details
Stir at room temperature for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
Collect the white solid
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
WASH
Type
WASH
Details
rinse with methanol
STIRRING
Type
STIRRING
Details
stir for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Collect the solid
CUSTOM
Type
CUSTOM
Details
dry in a vacuum oven at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O=C1CC(CC1)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 195 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70889.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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